molecular formula C19H16N4O2S B2944863 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207000-94-9

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2944863
CAS RN: 1207000-94-9
M. Wt: 364.42
InChI Key: AUXUHQBNCVQHQV-UHFFFAOYSA-N
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Description

“4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid compound with a molecular weight of 226.3 .


Molecular Structure Analysis

The InChI code for “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8 (11 (7)9)6-10 (12)16-13/h1-3,6H,4-5H2, (H2,14,15) . This can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid compound with a molecular weight of 226.3 .

Scientific Research Applications

Synthesis and Characterization

Research in the field often begins with the synthesis and characterization of novel compounds. For example, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific reactants have shown significant anti-inflammatory and analgesic properties, indicating the potential medicinal applications of such compounds (Abu‐Hashem et al., 2020). Another study focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells, which could suggest potential anticancer properties (Hassan et al., 2014).

Chemical Properties and Applications

The chemical properties and applications of pyrazole derivatives extend to areas such as organic light-emitting diodes (OLEDs) and as part of materials science. For instance, N-ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores, demonstrating the role of these compounds in developing new materials with specific optical properties (Witalewska et al., 2019).

Biological Interactions and Potential Therapeutic Uses

The interaction of pyrazole derivatives with biological systems is another critical area of research. For example, the study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor sheds light on the potential for developing new pharmaceuticals targeting cannabinoid receptors, which could have implications for treatments in areas such as pain management, neurological disorders, and inflammation (Shim et al., 2002).

properties

IUPAC Name

3-methoxy-1-methyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-23-9-13(18(22-23)25-2)17(24)21-19-20-16-12-5-3-4-10-6-7-11(15(10)12)8-14(16)26-19/h3-5,8-9H,6-7H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXUHQBNCVQHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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